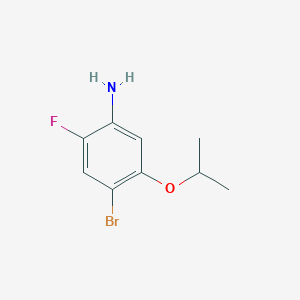

4-Bromo-2-fluoro-5-isopropoxyaniline

説明

4-Bromo-2-fluoro-5-isopropoxyaniline is a substituted aniline derivative featuring bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 4, 2, and 5, respectively. This compound is primarily utilized as a precursor in synthesizing herbicidal agents, such as tetrahydrophthalimide derivatives. For instance, it reacts with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid under reflux conditions to form N-(4-bromo-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide, a key intermediate in agrochemical applications . The compound’s melting point is reported as 81–82°C, and its synthesis involves purification via silica gel chromatography .

特性

分子式 |

C9H11BrFNO |

|---|---|

分子量 |

248.09 g/mol |

IUPAC名 |

4-bromo-2-fluoro-5-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,12H2,1-2H3 |

InChIキー |

SHJSTFBEFVMIQN-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C(=C1)N)F)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Analogs

4-Bromo-2-fluoro-5-propoxyaniline (CAS: 84478-69-3)

- Molecular Formula: C₉H₁₁BrFNO

- Substituents : 4-Br, 2-F, 5-propoxy (OCH₂CH₂CH₃)

- Key Differences : The propoxy group is a straight-chain alkoxy substituent, contrasting with the branched isopropoxy group in the target compound. This structural difference influences steric hindrance and solubility. For example, the branched isopropoxy group may reduce reaction rates in nucleophilic substitutions due to increased steric bulk .

- Applications : Available for custom synthesis but lacks documented herbicidal applications compared to the isopropoxy analog .

Methyl-Substituted Analogs

4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)

- Molecular Formula : C₇H₇BrFN

- Substituents : 4-Br, 5-F, 2-methyl (CH₃)

- Key Differences : Replacing the isopropoxy group with a methyl group significantly reduces molecular weight (204.04 vs. 248.09) and alters electronic effects. Methyl is electron-donating, whereas alkoxy groups are electron-withdrawing, affecting the aromatic ring’s reactivity in electrophilic substitutions .

- Applications: Limited data on specific applications, though methyl-substituted anilines are often intermediates in pharmaceuticals .

Positional Isomers

5-Bromo-2-fluoro-4-methylaniline (CAS: 945244-29-1)

Bulky Substituent Derivatives

4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- The trifluoropropoxy group introduces extreme steric and electronic effects, making it suitable for specialized agrochemicals but less reactive in standard coupling reactions compared to isopropoxy-substituted anilines .

Data Table: Comparative Analysis

Research Findings and Implications

Steric Effects : The branched isopropoxy group in this compound enhances steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in herbicidal derivatives .

Electronic Effects : Alkoxy groups (e.g., isopropoxy) withdraw electron density via resonance, activating the ring for electrophilic substitution at specific positions. Methyl groups, in contrast, donate electron density, altering reaction pathways .

Positional Isomerism : Transposing substituents (e.g., bromo from position 4 to 5) significantly impacts regioselectivity in subsequent reactions, as seen in lower similarity scores (0.80–0.84) for positional isomers .

Synthetic Utility : The target compound’s synthesis involves reflux in acetic acid, a method adaptable to other alkoxy-substituted anilines but requiring adjustments for sterically hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。